
(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is an organic compound characterized by the presence of an ethene-1,2-diyl group linking two aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride typically involves the reaction of aniline derivatives with ethene-1,2-diyl precursors under controlled conditions. One common method is the McMurry reaction, which involves the coupling of two aniline molecules with an ethene-1,2-diyl group in the presence of a titanium-based catalyst . The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and requires elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride may involve large-scale McMurry reactions or alternative coupling reactions that offer higher yields and better scalability. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(E)-5,5′-(Ethene-1,2-diyl)di(thiophene-2-carbaldehyde): Similar structure but contains thiophene rings instead of aniline.
2,2′-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane-1,2-diyl group instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is unique due to its specific ethene-1,2-diyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Properties
Molecular Formula |
C14H16Cl2N2 |
|---|---|
Molecular Weight |
283.2 g/mol |
IUPAC Name |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1-;; |
InChI Key |
QHDAFTKIEDDTPV-UAIGNFCESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



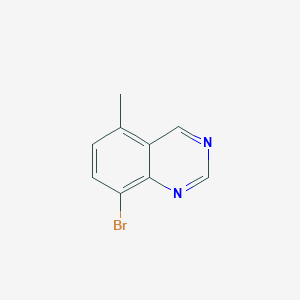

![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
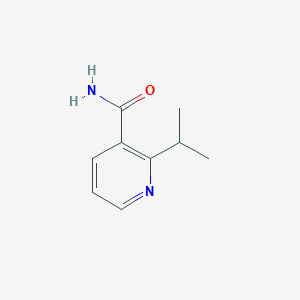
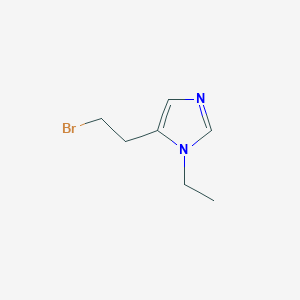
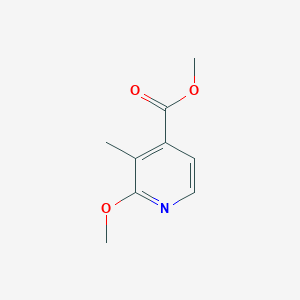
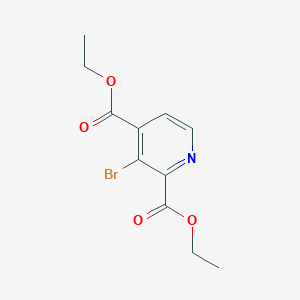

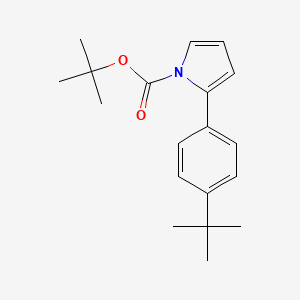
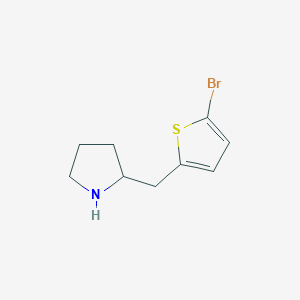
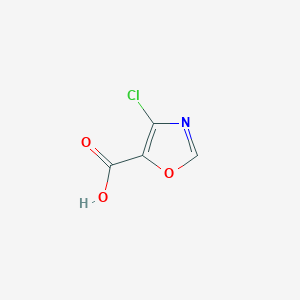
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
